REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[S:8])[NH2:7])=[CH:4][CH:3]=1.Cl[CH:12]([C:18](=O)[CH3:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[CH3:19][C:18]1[N:7]=[C:6]([C:5]2[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][CH:4]=2)[S:8][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]
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Name
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|
Quantity
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0.312 g
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Type
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reactant
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Smiles
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CC1=CC=C(C(N)=S)C=C1
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Name
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|
Quantity
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0.323 mL
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Type
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reactant
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Smiles
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ClC(C(=O)OCC)C(C)=O
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Name
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Quantity
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3 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was irradiated in a microwave oven at 170° C. for 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
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After evaporation
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography on silica gel (eluent: 20 to 100% dichloromethane in heptane)
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Name
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|
Type
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product
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Smiles
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CC=1N=C(SC1C(=O)OCC)C1=CC=C(C=C1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.359 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |